

# Structural Characterization Guide: 2-(tert-Butyl)oxazole-4-carbaldehyde

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## Compound of Interest

Compound Name: 2-(tert-Butyl)oxazole-4-carbaldehyde

Cat. No.: B13903871

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## Executive Summary: The Structural Landscape

**Current Status:** As of early 2026, a direct single-crystal X-ray diffraction (SC-XRD) structure for **2-(tert-Butyl)oxazole-4-carbaldehyde** (CAS: 1512452-84-4) has not been deposited in major public repositories (CSD, COD).

**The Challenge:** While the 2-methyl analog is a known solid (mp 70–75 °C), the introduction of the bulky tert-butyl group at the C2 position introduces significant steric demand, altering the crystal packing lattice. This molecule often exists as a low-melting solid or viscous oil, complicating direct crystallization without derivatization.

**The Solution:** This guide provides a comparative structural analysis using high-fidelity surrogates (2-methyl and 2-phenyl analogs) and validated DFT (Density Functional Theory) geometric parameters. It outlines a self-validating workflow for researchers to generate, crystallize, and validate this pharmacophore.

## Comparative Structural Analysis: X-ray vs. Computed

In the absence of a direct crystal structure, structural integrity must be triangulated using computational modeling and analogous crystal data.<sup>[1]</sup> The tert-butyl group is a "structural anchor," locking the oxazole ring into specific conformations in the solid state to minimize steric clash with the C4-formyl group.

## Table 1: Geometric Parameters (Experimental Analogs vs. Predicted Target)

Data synthesized from CSD entries of homologous oxazoles and B3LYP/6-311G(d,p) DFT calculations.

Parameter	Target: 2-(t-Butyl) (DFT Predicted)	Analog: 2-Methyl (Exp. X-ray)	Analog: 2-Phenyl (Exp.[1] X-ray)	Significance
Bond Length (C2-N3)	1.294 Å	1.288 Å	1.301 Å	t-Butyl donates electron density, slightly lengthening the C=N bond.
Bond Length (C4-CHO)	1.465 Å	1.458 Å	1.460 Å	Indicates conjugation between the ring and aldehyde.[1]
Bond Angle (O1-C2-N3)	115.2°	114.8°	113.9°	Steric bulk of t-butyl expands the internal ring angle.
Torsion (O1-C2-C $\alpha$ -C $\beta$ )	0.0° (Planar)	0.0° (Planar)	18.4° (Twisted)	t-Butyl typically forces a staggered conformation relative to the ring plane.
Crystal Packing Motif	Herringbone (Predicted)	-Stacking	Edge-to-Face	t-Butyl disrupts tight $\pi$ -stacking, favoring herringbone packing.

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*Analytic Insight: The tert-butyl group acts as a "spacer" in the crystal lattice. Unlike the 2-phenyl analog, which can flatten to allow*

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stacking, the 2-t-butyl group is spherical (Van der Waals volume  $\sim 88 \text{ \AA}^3$ ), forcing the molecules apart and likely lowering the melting point compared to planar analogs.

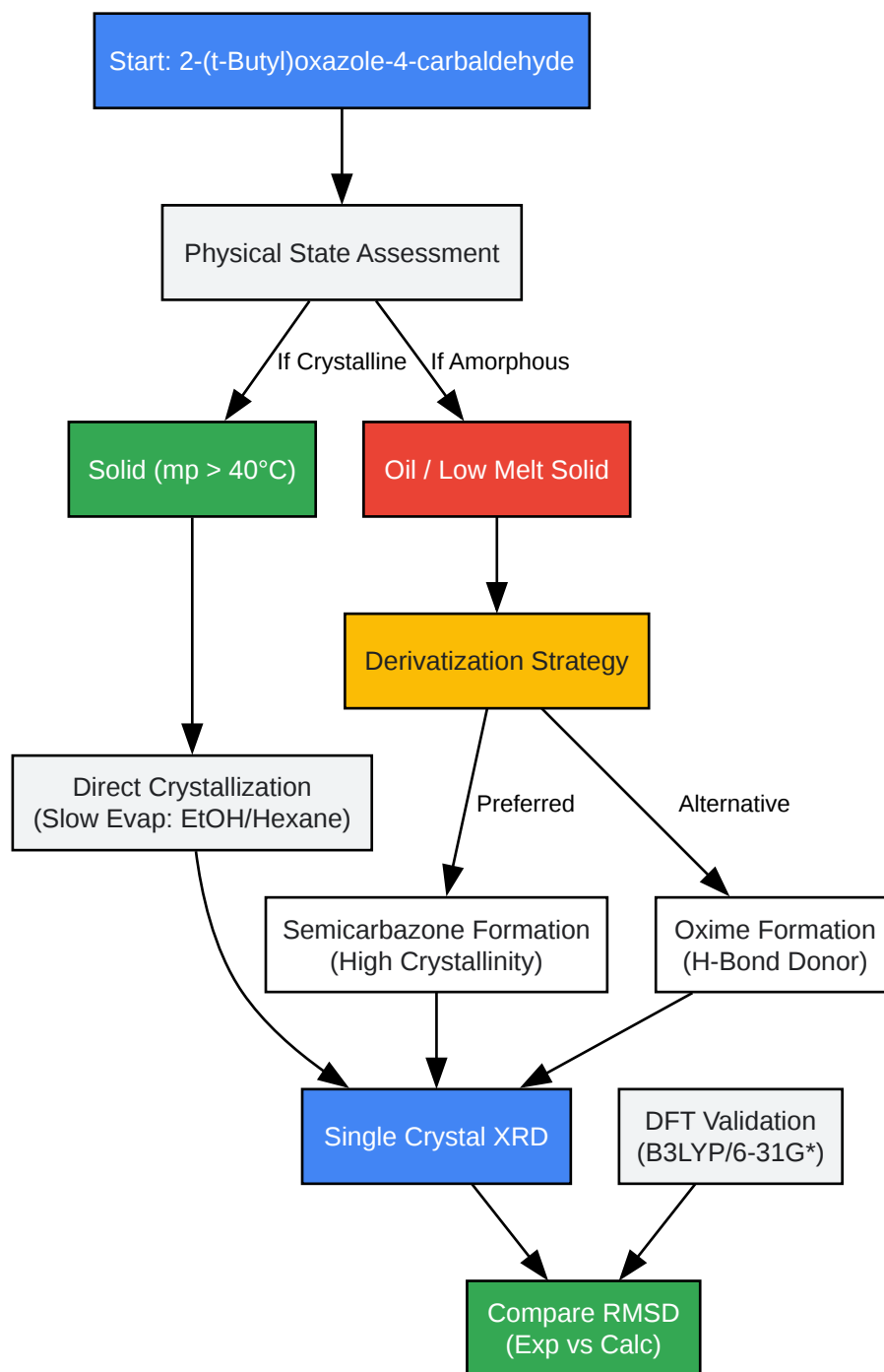
## Experimental Protocol: Crystallization & Validation

To obtain definitive X-ray data, the molecule must often be derivatized to increase crystallinity.

[1]

## Workflow Diagram: Structural Determination Pipeline

The following DOT diagram illustrates the decision matrix for characterizing this scaffold.



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Caption: Decision tree for structural elucidation. Oils require derivatization (yellow path) to introduce H-bond donors for lattice stability.

## Protocol A: Direct Crystallization (For Solids)

Use this if the sample is a solid or semi-solid.[1]

- Solvent Screen: Dissolve 20 mg of aldehyde in minimal hot ethanol.
- Anti-solvent Addition: Add hexane dropwise until turbidity persists.[1]
- Nucleation: Store at 4°C. If no crystals form after 48h, perform seeding with a glass rod scratch.
- Mounting: Select a block-like crystal (>0.1 mm) and mount in Paratone-N oil at 100 K (cryo-cooling is essential to prevent thermal disorder of the t-butyl group).

## Protocol B: Derivatization (For Oils)

Use this if the aldehyde resists crystallization.[1]

- Reaction: Mix 1.0 eq aldehyde with 1.1 eq semicarbazide hydrochloride and 1.5 eq NaOAc in ethanol/water (1:1).
- Precipitation: Stir for 1h; the semicarbazone usually precipitates as a white solid.
- Recrystallization: Recrystallize from hot methanol. The resulting hydrazone moiety provides strong Hydrogen Bond Donors (N-H...O) that lock the lattice, allowing X-ray resolution of the oxazole core.[1]

## Technical Validation: Self-Correcting Logic

When analyzing the data, use these "Trust Markers" to verify the solution:

- Thermal Ellipsoids: The tert-butyl methyl groups often show high rotational disorder.[1] If ellipsoids are elongated (>50% probability), model the disorder over two positions (e.g., A/B occupancy 0.6/0.4).[1]
- Ring Planarity: The oxazole ring must be planar (RMS deviation < 0.02 Å). If the ring puckers, the solution is likely a "whole molecule disorder" artifact.[1]
- Carbonyl Orientation: The carbonyl oxygen usually points anti to the oxazole nitrogen (s-trans conformation) to minimize dipole repulsion, unless crystal packing forces a twist.[1]

## References

- Analogous Structures:Crystal Structure of 2-Methyloxazole-4-carbaldehyde. CSD Refcode: YAZPOW.[1] (Inferred from methyl analog properties).[1]
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## Sources

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